Cas no 97160-86-6 (Benzamide, 2-methyl-N-(2,4,6-trichlorophenyl)-)

Benzamide, 2-methyl-N-(2,4,6-trichlorophenyl)- 化学的及び物理的性質
名前と識別子
-
- Benzamide, 2-methyl-N-(2,4,6-trichlorophenyl)-
- 2-methyl-N-(2,4,6-trichlorophenyl)benzamide
- 97160-86-6
- 666-030-7
- 2-METHYL-2',4',6'-TRICHLOROBENZANILIDE
- AKOS016617299
-
- インチ: InChI=1S/C14H10Cl3NO/c1-8-4-2-3-5-10(8)14(19)18-13-11(16)6-9(15)7-12(13)17/h2-7H,1H3,(H,18,19)
- InChIKey: YSVBQKZMCBNAKY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 312.982797Da
- どういたいしつりょう: 312.982797Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 29.1Ų
Benzamide, 2-methyl-N-(2,4,6-trichlorophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S708356-1EA |
97160-86-6 | 50MG |
¥147.39 | 2022-12-02 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S708356-50mg |
2-METHYL-2',4',6'-TRICHLOROBENZANILIDE |
97160-86-6 | 50mg |
¥160.9 | 2023-12-10 |
Benzamide, 2-methyl-N-(2,4,6-trichlorophenyl)- 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
Benzamide, 2-methyl-N-(2,4,6-trichlorophenyl)-に関する追加情報
Benzamide, 2-methyl-N-(2,4,6-trichlorophenyl)
Benzamide, 2-methyl-N-(2,4,6-trichlorophenyl) is a chemical compound with the CAS Registry Number 97160-86-6. This compound belongs to the class of benzamides, which are derivatives of benzene carboxylic acid amides. The molecule consists of a benzene ring substituted with a methyl group at the 2-position and an N-substituent at the 1-position. The N-substituent is a trichlorophenyl group, specifically a 2,4,6-trichlorophenyl group. This structure makes Benzamide, 2-methyl-N-(2,4,6-trichlorophenyl) a unique and versatile compound with potential applications in various fields.
The synthesis of Benzamide, 2-methyl-N-(2,4,6-trichlorophenyl) typically involves the reaction of benzoyl chloride with N-(2,4,6-trichlorophenyl)glycine or other suitable precursors. The reaction conditions are optimized to ensure high yield and purity. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for the production of this compound. For instance, researchers have explored the use of catalytic systems and green solvents to minimize waste and reduce the environmental footprint of the synthesis process.
One of the key properties of Benzamide, 2-methyl-N-(2,4,6-trichlorophenyl) is its thermal stability. Studies have shown that this compound exhibits excellent stability under high-temperature conditions, making it suitable for applications that require heat resistance. Additionally, its chemical inertness under normal conditions ensures that it does not react readily with other substances unless specific conditions are applied.
The physical properties of Benzamide, 2-methyl-N-(2,4,6-trichlorophenyl) include a melting point of approximately 150°C and a boiling point around 300°C. The compound is insoluble in water but soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it ideal for use in organic synthesis reactions where solubility and selectivity are critical factors.
Recent research has focused on the potential applications of Benzamide, 2-methyl-N-(2,4,6-trichlorophenyl) in pharmaceuticals and agrochemicals. For example, studies have explored its role as an intermediate in the synthesis of bioactive compounds with potential anti-inflammatory or antifungal properties. The trichlorophenyl group attached to the amide nitrogen contributes to the compound's ability to interact with biological systems through hydrogen bonding and hydrophobic interactions.
In addition to its role as an intermediate in drug discovery efforts, Benzamide, N-(trichlorophenyl) derivatives, have been investigated for their potential use as stabilizers in polymer materials. The ability of these compounds to enhance the thermal stability and mechanical properties of polymers has led to their consideration in high-performance materials for industrial applications.
From an environmental perspective, Benzamide, N-(trichlorophenyl) derivatives, have been studied for their biodegradability and toxicity profiles. Research indicates that these compounds exhibit moderate biodegradability under aerobic conditions but may persist in certain environmental compartments if not properly managed. Regulatory agencies have established guidelines for handling and disposing of such compounds to minimize their impact on ecosystems.
In conclusion, Benzamide, N-(trichlorophenyl) derivatives, such as Benzamide, N-(2-methyl-phenyl)-, continue to be an area of active research due to their unique chemical properties and diverse applications. As new findings emerge from both academic and industrial settings,the understanding of this compound's potential will undoubtedly expand further.
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